2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate
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Overview
Description
2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate is a synthetic organic compound characterized by the presence of amino and chloro substituents on benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with 2-(3-amino-4-chlorobenzoyl)oxyethanol. The reaction can be catalyzed by acidic or basic catalysts, depending on the desired reaction conditions. Commonly used catalysts include sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Solvent recovery and recycling are also important considerations to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The chloro groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: 2-(3-Nitro-4-chlorobenzoyl)oxyethyl 3-nitro-4-chlorobenzoate.
Reduction: 2-(3-Amino-4-hydroxybenzoyl)oxyethyl 3-amino-4-hydroxybenzoate.
Substitution: 2-(3-Amino-4-hydroxybenzoyl)oxyethyl 3-amino-4-hydroxybenzoate.
Scientific Research Applications
2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of amino and chloro groups can influence the compound’s binding affinity and specificity for its molecular targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-methylbenzoate
- 2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-fluorobenzoate
- 2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-bromobenzoate
Uniqueness
2-(3-Amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate is unique due to the presence of both amino and chloro substituents on the benzoyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(3-amino-4-chlorobenzoyl)oxyethyl 3-amino-4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O4/c17-11-3-1-9(7-13(11)19)15(21)23-5-6-24-16(22)10-2-4-12(18)14(20)8-10/h1-4,7-8H,5-6,19-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORIAVRPCZYEDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OCCOC(=O)C2=CC(=C(C=C2)Cl)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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